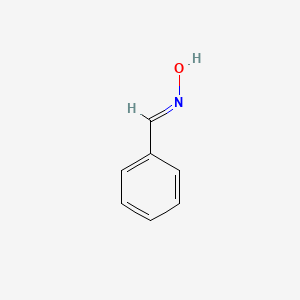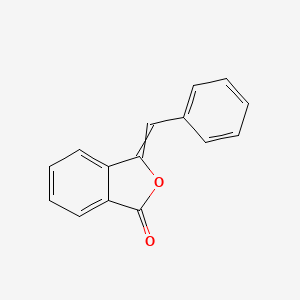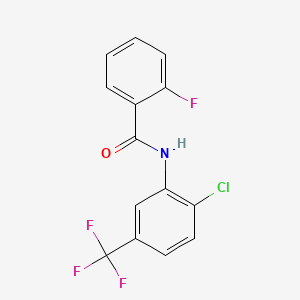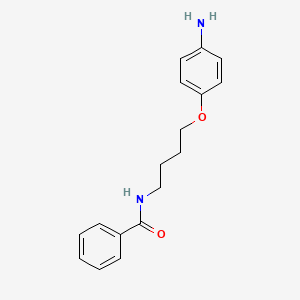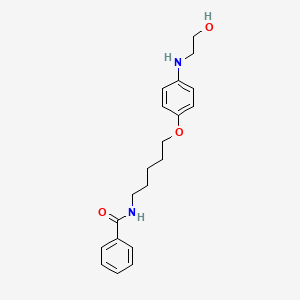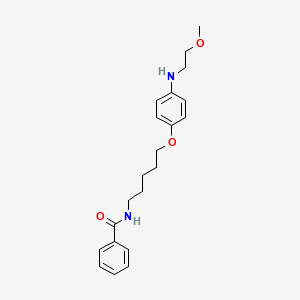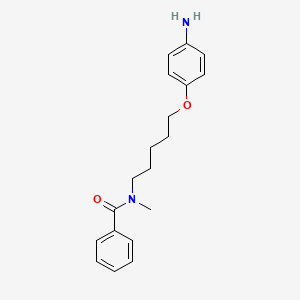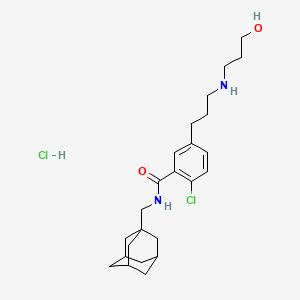
AZD9056 Hydrochlorid
Übersicht
Beschreibung
AZD9056 (hydrochloride) is a potent and selective antagonist of the purinergic P2X7 receptor. This compound is known for its pain-relieving and anti-inflammatory effects. It is an adamantane amide that inhibits the uptake of the membrane-impermeable fluorescent dye YoPro1 in HEK–hP2X7 cells with an IC50 value of 11.2 nM . The P2X7 receptor is a member of the ligand-gated ion channels activated by extracellular ATP and is involved in various cellular responses such as membrane permeabilization, activation of caspases, cytokine release, cell proliferation, and apoptosis .
Wissenschaftliche Forschungsanwendungen
AZD9056 (Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um den P2X7-Rezeptor und seine Rolle in verschiedenen chemischen Prozessen zu untersuchen.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Erkrankungen wie rheumatoider Arthritis und Morbus Crohn untersucht.
5. Wirkmechanismus
AZD9056 (Hydrochlorid) entfaltet seine Wirkung durch selektive Antagonisierung des P2X7-Rezeptors. Der P2X7-Rezeptor ist ein ligandengesteuerter Ionenkanal, der durch extrazelluläres ATP aktiviert wird. Nach Aktivierung vermittelt der Rezeptor verschiedene zelluläre Reaktionen, darunter Membranpermeabilisierung, Aktivierung von Caspasen, Zytokinfreisetzung, Zellproliferation und Apoptose . Durch die Hemmung des P2X7-Rezeptors verhindert AZD9056 diese zellulären Reaktionen, was zu seinen schmerzlindernden und entzündungshemmenden Wirkungen führt .
Wirkmechanismus
AZD9056 (hydrochloride) exerts its effects by selectively antagonizing the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel activated by extracellular ATP. Upon activation, the receptor mediates various cellular responses, including membrane permeabilization, activation of caspases, cytokine release, cell proliferation, and apoptosis . By inhibiting the P2X7 receptor, AZD9056 prevents these cellular responses, leading to its pain-relieving and anti-inflammatory effects .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
AZD9056 hydrochloride acts as a potent and selective antagonist of P2X7 receptors . It inhibits YoPro1 (membrane-impermeable fluorescent dye) uptake in HEK–hP2X7 cells with an IC 50 value of 11.2 nM . The antagonist AZD9056 blocks P2X7 receptors with an IC50 of 11.2 nM in HEK-hP2X7 cell line, indicating a high selectivity of the antagonist for the P2X7 receptor .
Cellular Effects
AZD9056 hydrochloride has been shown to exert pain-relieving and anti-inflammatory effects . It has been used in trials studying the basic science and treatment of Rheumatoid Arthritis . In both phase IIa and phase IIb studies, AZD9056 had no clinically or statistically significant effect on Rheumatoid Arthritis relative to placebo .
Molecular Mechanism
The molecular mechanism of AZD9056 hydrochloride is primarily through its action as a selective orally active inhibitor of P2X7 . P2X7 is a key player in the generation and secretion of several proinflammatory cytokines involved in the pathogenesis of various diseases .
Temporal Effects in Laboratory Settings
In phase IIa studies, AZD9056 was administered daily over 4 weeks . In phase IIb studies, patients were randomized to receive treatment for 6 months . In both studies, AZD9056 was well tolerated up to 400 mg/day .
Dosage Effects in Animal Models
In animal models of osteoarthritis, treatment with AZD9056 exerted pain-relieving and anti-inflammatory effects . The effects of the product vary with different dosages in animal models have not been fully studied.
Vorbereitungsmethoden
The synthetic route for AZD9056 (hydrochloride) involves the preparation of N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide hydrochloride. The compound is synthesized through a series of chemical reactions, including the formation of the adamantane amide structure and subsequent chlorination and amination steps. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations .
Industrial production methods for AZD9056 (hydrochloride) are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
AZD9056 (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Adamantan- und Benzamid-Einheiten.
Häufig verwendete Reagenzien und Bedingungen für diese Reaktionen umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen verwendeten Reagenzien und Bedingungen ab .
Vergleich Mit ähnlichen Verbindungen
AZD9056 (Hydrochlorid) ist einzigartig in seiner hohen Selektivität und Potenz als P2X7-Rezeptor-Antagonist. Zu ähnlichen Verbindungen gehören:
A438079: Ein weiterer P2X7-Rezeptor-Antagonist mit ähnlichen inhibitorischen Wirkungen.
JNJ-47965567: Ein selektiver P2X7-Rezeptor-Antagonist, der in der Forschung wegen seiner entzündungshemmenden Eigenschaften verwendet wird.
GSK1482160: Ein P2X7-Rezeptor-Antagonist, der auf seine potenziellen therapeutischen Wirkungen bei entzündlichen Erkrankungen untersucht wird.
Im Vergleich zu diesen Verbindungen hat AZD9056 (Hydrochlorid) in präklinischen und klinischen Studien eine signifikante Wirksamkeit gezeigt, was es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35ClN2O2.ClH/c25-22-5-4-17(3-1-6-26-7-2-8-28)12-21(22)23(29)27-16-24-13-18-9-19(14-24)11-20(10-18)15-24;/h4-5,12,18-20,26,28H,1-3,6-11,13-16H2,(H,27,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBBHFRRZLDHLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=CC(=C4)CCCNCCCO)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345303-91-5 | |
| Record name | AZD-9056 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345303915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-9056 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CZ6S167ZM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
